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Compound Focus: Alisertib

CAS No.: 1028486-01-2

Cat. No.: S548303

Medicinal Chemistry and Discovery

The discovery of Alisertib began with a high-throughput screen that identified the pyrimidobenzazepine
scaffold, exemplified by the initial lead compound BBL22 (1), which showed Aurora A inhibition in the
micromolar range (ICso = 1700 nM) [1].

e Lead Optimization: Introducing a p-benzoic acid group on the pyrimidine amine resulted in
compound 7, which achieved low nanomolar potency (Aurora A ICso = 33 nM) [1]. An additional
fluorine atom on the 7-phenyl ring led to the first clinical candidate, MLN8054 [1].

e Addressing Clinical Limitations: In Phase | trials, MLN8054 caused dose-limiting reversible
somnolence, attributed to its binding to the GABAA receptor [1].

¢ Final Optimization: Replacing one fluorine in MLN8054 with a methoxy group yielded compound 9.
Introducing a second methoxy group ortho to the carboxylic acid finally produced Alisertib (10). This
modification successfully reduced brain partitioning and minimized CNS side effects in rat models
while retaining excellent Aurora A inhibition [1].

Mechanism of Action and Signaling Pathways

Alisertib is a reversible, ATP-competitive inhibitor that selectively binds to Aurora A kinase, inducing
mitotic defects and cell death [1]. In human breast cancer cells, it has been shown to induce cell cycle arrest,

apoptosis, and autophagy.
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Alisertib's multi-faceted mechanism triggers cell death via three key pathways.

Experimental Data and Protocols

The following table consolidates key experimental findings for Alisertib from various cellular models:
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Cell . Incubation Key Reference
) Assay Type Concentration ) T

Line/Model Time Findings/Outcome (PMID)
HCT116 Growth 0.5 uM 72 h ICs0 = 0.04 uM [2] 26136684
(Colorectal) Inhibition [2]
MCF7 & Cell Cycle 5uM 24 h Downregulation of 25834401
MDA-MB-231 (G2/M CDK1/CDC2, CDK2, [3]
(Breast) Arrest) Cyclin B1; Upregulation

of p21, p27, p53 [3]
MCF7 & Apoptosis 5uM 24 h Decreased Bcl-2; 25834401
MDA-MB-231 Increased Bax, PUMA, [3]
(Breast) Cleaved Caspases 3 &

93]
MCF7 & Autophagy 1-5uM 24-72 h Increased LC3-1l & 25834401
MDA-MB-231 Beclin-1; Inhibition of [3]
(Breast) p38 MAPK and

Akt/mTOR pathways [3]
OCI-Ly10 & Cytotoxicity ~ N/A 72 h ICs0 =0.058 uyM & 0.01 25878331
SU-DHL2 UM [2] [2]
(Lymphoma)

Detailed Experimental Protocols

1. Cell Viability (Proliferation) Assay

¢ Method: MTT Assay [4].

¢ Procedure: Seed cells (e.g., 8x103/well in a 96-well plate). The following day, treat with a
concentration gradient of Alisertib (e.g., 0.01-50 uM) for a set duration (e.g., 24-72 hours). Add MTT
reagent (e.g., 10 pL of 5 g/L) and incubate for 4 hours. Remove supernatant, dissolve formed crystals
in DMSO, and measure absorbance at 490 nm [4].

¢ Data Analysis: Calculate half-maximal inhibitory concentration (ICso) from the relative viability curve

[4].

2. Cell Cycle Analysis by Flow Cytometry
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e Procedure: After treatment, harvest and fix cells (e.g., with ethanol). Treat cells with RNase to
degrade RNA, then stain cellular DNA with Propidium lodide (PI). Analyze the DNA content of the
cells using a flow cytometer. The distribution of cells in GO/G1, S, and G2/M phases is determined
based on DNA content [4].

3. Apoptosis Detection

e Method: Annexin V/Propidium lodide (PI) Staining [4].

¢ Procedure: Harvest treated cells and stain with Annexin V conjugated to a fluorochrome (e.g., PE)
and PI. Analyze by flow cytometry. Early apoptotic cells are Annexin V-positive/Pl-negative, while late
apoptotic/necrotic cells are positive for both [4].

4. Autophagy Analysis

e Western Blotting: Detect conversion of LC3-1 to the lipidated form LC3-1l and increased Beclin-1
expression [3] [4].

¢ Fluorescent Staining: Use a green fluorescent dye (e.g., Cyto-ID) to stain and visualize autophagic
vacuoles under a microscope [4].

Preclinical and Clinical Pharmacokinetics

A human absorption, metabolism, and excretion study after a single oral 35 mg dose of [1*C]alisertib

provided the following insights [5]:

¢ Excretion: The mean total recovery of the radioactive dose was ~90%, with feces (~74%) as the
primary route, and urine (~16%) as the secondary route [5].

e Metabolism: Alisertib is metabolized via acyl glucuronidation and oxidation. Unchanged Alisertib
was the predominant component in plasma, representing ~77% of the drug-related material [5].

¢ Clinical Dosing: The recommended phase Il dose is 50 mg twice daily for 7 days in 21-day cycles [5]

[6].

Conclusion and Research Implications

Alisertib represents a successful case of rational drug design, transitioning from a screening hit to a clinical
candidate by optimizing a unique scaffold for potency, selectivity, and drug-like properties. Its well-

characterized mechanism and defined metabolic profile support its continued investigation.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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